(4-octylphenyl)boronic Acid
Overview
Description
(4-octylphenyl)boronic acid is not directly discussed in the provided papers, but boronic acids, in general, are a class of compounds that have garnered significant interest in the field of chemistry due to their utility in various chemical reactions and their potential in the creation of complex molecular structures. They are known for their ability to form reversible covalent bonds with diols, which makes them particularly useful in the recognition and sensing of biomolecules such as sugars .
Synthesis Analysis
While the synthesis of (4-octylphenyl)boronic acid is not explicitly detailed in the provided papers, the general methods for synthesizing boronic acids can be inferred. For example, amino-3-fluorophenyl boronic acid was synthesized from a halogenated aniline through a lithium-halogen exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . This method could potentially be adapted for the synthesis of (4-octylphenyl)boronic acid by starting with an appropriately substituted octylphenyl compound.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar structure around the boron atom, which allows them to interact with diols and form cyclic esters. The molecular structure of boronic acids can be analyzed using techniques such as X-ray crystallography, as was done for the amino-3-fluorophenyl boronic acid . The presence of substituents on the phenyl ring can influence the acidity and reactivity of the boronic acid.
Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. They are widely used in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds . Additionally, they can catalyze reactions such as the dehydrative condensation between carboxylic acids and amines , and the esterification of alpha-hydroxycarboxylic acids . The ortho-substituents on the phenyl ring of boronic acids can play a crucial role in these reactions by influencing the reactivity and selectivity of the boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary depending on their substituents. For instance, the solubility of boronic acids in aqueous solutions can be enhanced by the introduction of hydroxymethyl groups . The pKa values of boronic acids are also affected by their substituents, which in turn can influence their reactivity and stability . The reversible interaction with diols is a key chemical property that allows boronic acids to be used in the construction of molecular nanostructures and self-assembled materials .
Scientific Research Applications
Biomedical Applications:
Drug Delivery Systems:
- Insulin Delivery: Boronic acids, including (4-Octylphenyl)boronic Acid, have been utilized in glucose-responsive polymeric insulin delivery systems. Their interaction with cyclic diols can result in the swelling of the delivery system, enabling sustained insulin release. This mechanism has been explored to develop a self-regulated insulin delivery system for diabetes treatment (Siddiqui et al., 2016).
- Cancer Therapy and Other Applications: Boronic acid-containing polymers, due to their unique reactivity and responsive nature, have been investigated for potential use in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. Their unique properties make them suitable candidates for the development of new biomaterials (Cambre & Sumerlin, 2011).
Enzyme Inhibition and Therapy:
- Boronic acid compounds, owing to their unique structural features, have been explored for the development of potent enzyme inhibitors and as agents in boron neutron capture therapy for cancer. They are also studied as antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Chemical Applications:
Suzuki Reaction:
- Boronic acids are highly valued in organic chemistry for their role in the synthesis of biphenyls via Suzuki reactions. Heterocyclic boronic acids, although less frequently featured due to synthesis challenges, are of significant interest due to their biological activities and synthetic utility (Tyrrell & Brookes, 2003).
Aza-Michael Addition Catalysis:
- The versatility of boronic acid in catalysis has been highlighted through its use in the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction pathway opens the door to synthesizing densely functionalized cyclohexanes and underscores the potential of boronic acid in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing and Imaging:
- Boronic acids, including (4-Octylphenyl)boronic Acid, are increasingly utilized in sensing applications due to their interaction with diols and strong Lewis bases, leading to their utility in various sensing applications. This includes biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Safety And Hazards
Future Directions
Boronic acids, including (4-Octylphenyl)boronic Acid, are being increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also being used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
properties
IUPAC Name |
(4-octylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDAABRKOWPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400718 | |
Record name | 4-octylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-octylphenyl)boronic Acid | |
CAS RN |
133997-05-4 | |
Record name | 4-octylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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